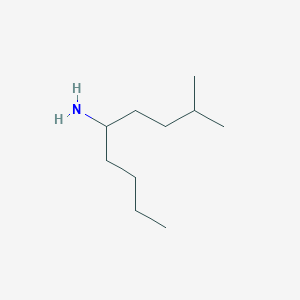![molecular formula C15H28O2 B14215969 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one CAS No. 825637-04-5](/img/structure/B14215969.png)
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with four methyl groups and an ether linkage to a pentan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,6-tetramethylcyclohexanol with pentan-2-one in the presence of an acid catalyst to form the desired ether linkage. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of specific catalysts, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone and ether functionalities allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one can be compared with similar compounds such as:
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}butan-2-one: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.
1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}hexan-2-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.
The uniqueness of this compound lies in its specific balance of steric and electronic effects due to the tetramethylcyclohexyl group and the pentan-2-one moiety, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
825637-04-5 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
1-[(1R,3S,6S)-2,2,3,6-tetramethylcyclohexyl]oxypentan-2-one |
InChI |
InChI=1S/C15H28O2/c1-6-7-13(16)10-17-14-11(2)8-9-12(3)15(14,4)5/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1 |
InChI-Schlüssel |
DAXBQDMANQXHBA-SGMGOOAPSA-N |
Isomerische SMILES |
CCCC(=O)CO[C@@H]1[C@H](CC[C@@H](C1(C)C)C)C |
Kanonische SMILES |
CCCC(=O)COC1C(CCC(C1(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

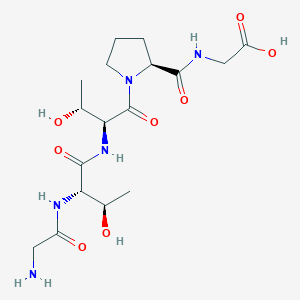

![N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]](/img/structure/B14215917.png)
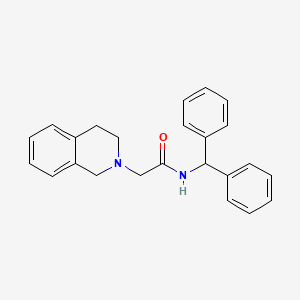
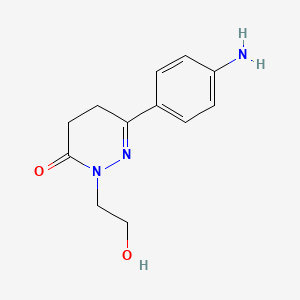
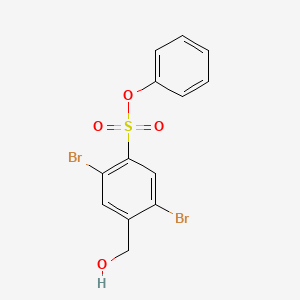


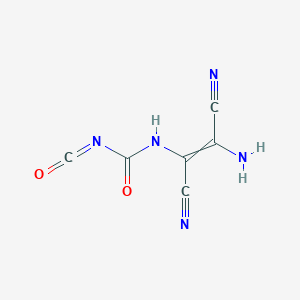
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
